molecular formula C10H11ClO3S B6145571 (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride CAS No. 1784843-92-0

(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride

Cat. No. B6145571
CAS RN: 1784843-92-0
M. Wt: 246.7
InChI Key:
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Description

(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride (DHBMSC) is an organic compound belonging to the class of sulfonyl chlorides. It is a versatile compound that has been widely used in the synthesis of various organic compounds and drugs. It is also used in a variety of scientific research applications, such as in the areas of medicinal chemistry, biochemistry, and physiology.

Scientific Research Applications

(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and physiology. In medicinal chemistry, it has been used to synthesize various organic compounds, such as antifungal agents, antiviral agents, and prodrugs. In biochemistry, it has been used to study the effects of enzymes on the metabolism of drugs and other biomolecules. In physiology, it has been used to study the effects of drugs on the nervous system.

Mechanism of Action

The mechanism of action of (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other biomolecules. It is also believed to act as an antioxidant, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride are not fully understood. However, it is believed to be an inhibitor of certain enzymes involved in the metabolism of drugs and other biomolecules. It is also believed to act as an antioxidant, which may be beneficial in the treatment of certain diseases. In addition, it has been shown to increase the bioavailability of certain drugs, which may be beneficial in the treatment of certain conditions.

Advantages and Limitations for Lab Experiments

The main advantage of using (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride in lab experiments is that it is a relatively inexpensive and readily available compound. In addition, it is a versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to its use in lab experiments. For example, it is a highly reactive compound and must be handled with care. In addition, it can be toxic if inhaled or ingested, and must be handled with appropriate safety precautions.

Future Directions

There are a number of potential future directions for (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its potential use in drug delivery systems, such as sustained-release formulations, could be beneficial. Finally, further research into its potential use in the synthesis of novel organic compounds could also be beneficial.

Synthesis Methods

The synthesis of (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride is relatively straightforward and involves the reaction of 2-hydroxybenzophenone with thionyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and is complete within several hours. The resulting product is a white solid that can be isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride involves the conversion of 2-benzopyran-6-carboxylic acid to the corresponding acid chloride, followed by reaction with methanesulfonyl chloride.", "Starting Materials": [ "2-benzopyran-6-carboxylic acid", "Thionyl chloride", "Methanesulfonyl chloride", "Triethylamine", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Conversion of 2-benzopyran-6-carboxylic acid to acid chloride", "2-benzopyran-6-carboxylic acid is dissolved in chloroform and cooled to 0°C. Thionyl chloride is added dropwise to the solution with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours. The resulting acid chloride is isolated by filtration and washed with chloroform.", "Step 2: Reaction of acid chloride with methanesulfonyl chloride", "The acid chloride from step 1 is dissolved in chloroform and cooled to 0°C. Methanesulfonyl chloride is added dropwise to the solution with stirring. Triethylamine is added to the reaction mixture to neutralize the hydrogen chloride generated during the reaction. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours. The resulting product, (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride, is isolated by filtration and washed with ethanol." ] }

CAS RN

1784843-92-0

Product Name

(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride

Molecular Formula

C10H11ClO3S

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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